1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride (CAS 1251922-92-5) is a highly specialized N-heterocyclic building block procured primarily for the synthesis of complex sulfonamides and sulfonate esters. Featuring a densely substituted imidazole core, this sulfonyl chloride is distinguished by the immediate proximity of the 5-sulfonyl reactive center to the N1-ethyl group. This specific spatial arrangement provides unique electronic donation from the 2-methyl group and targeted steric shielding from the 1-ethyl moiety. Consequently, it serves as a critical precursor for hit-to-lead medicinal chemistry and agrochemical campaigns that require precise modulation of lipophilicity, favorable coupling kinetics, and enhanced downstream metabolic stability compared to unsubstituted or less sterically hindered analogs [1].
Procuring the more common 1-methyl-1H-imidazole-4-sulfonyl chloride or the regioisomeric 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride as a cost-saving substitute fundamentally alters both the synthetic processability and the downstream product profile. In the 5-sulfonyl isomer, the electrophilic center is sterically flanked by the N1-ethyl group, which significantly reduces the rate of unwanted aqueous hydrolysis during biphasic coupling (Schotten-Baumann conditions) compared to the highly exposed 4-sulfonyl isomers. Furthermore, substituting the 1-ethyl group with a standard 1-methyl group reduces the fragment's lipophilicity, which can critically derail structure-activity relationship (SAR) models relying on specific hydrophobic pocket occupation and membrane permeability [1].
The steric bulk of the N1-ethyl group adjacent to the 5-sulfonyl position provides critical kinetic shielding against nucleophilic attack by water. Under standard biphasic coupling conditions, 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride exhibits a significantly longer hydrolytic half-life compared to the unshielded 1-methyl-1H-imidazole-4-sulfonyl chloride. This allows for higher isolated yields of the desired sulfonamide without requiring massive stoichiometric excesses of the sulfonyl chloride precursor [1].
| Evidence Dimension | Hydrolytic half-life (t1/2) in aqueous buffer |
| Target Compound Data | Approx. 45 minutes |
| Comparator Or Baseline | 1-methyl-1H-imidazole-4-sulfonyl chloride (< 15 minutes) |
| Quantified Difference | 3-fold increase in hydrolytic stability |
| Conditions | Aqueous/organic biphasic system, pH 9.0, 25°C |
A longer hydrolytic half-life reduces precursor waste and improves the reproducibility of parallel library synthesis workflows.
In hit-to-lead optimization, transitioning from a 1-methyl to a 1-ethyl substituent on the imidazole ring provides a predictable and quantifiable increase in lipophilicity. Chemoinformatic profiling demonstrates that incorporating the 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl moiety into a standard pharmacophore increases the calculated partition coefficient compared to the 1,2-dimethyl analog. This precise step-up in hydrophobicity is critical for optimizing membrane permeability and blood-brain barrier (BBB) penetration without introducing excessively bulky aliphatic chains [1].
| Evidence Dimension | Fragment-based calculated logP (clogP) contribution |
| Target Compound Data | +0.85 to +0.95 logP units (relative to unsubstituted core) |
| Comparator Or Baseline | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride (+0.45 to +0.55 logP units) |
| Quantified Difference | Consistent +0.40 logP unit increase |
| Conditions | In silico chemoinformatic profiling (standard fragment-based calculation) |
Enables precise tuning of drug-like properties (ADME) during the procurement of building blocks for SAR expansion.
Sulfonamides derived from 5-sulfonyl imidazoles with N1-alkyl substituents exhibit enhanced resistance to enzymatic cleavage. The proximity of the N1-ethyl group to the sulfonamide linkage creates a localized steric block that restricts access by metabolic enzymes (such as amidases or specific CYPs) compared to the more exposed 4-sulfonyl regioisomers. This structural feature translates directly to improved in vitro microsomal stability for the resulting active pharmaceutical ingredients [1].
| Evidence Dimension | Localized steric volume at the sulfonyl linkage |
| Target Compound Data | High steric shielding due to N1-ethyl proximity (peri-like interaction) |
| Comparator Or Baseline | 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride (Low localized steric shielding) |
| Quantified Difference | Significant reduction in accessible surface area at the sulfur center |
| Conditions | 3D molecular conformation modeling of the derived sulfonamide |
Procuring the 5-isomer specifically yields downstream compounds with superior pharmacokinetic half-lives due to targeted steric protection.
Due to its enhanced hydrolytic stability under biphasic conditions (as detailed in Section 3), 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is an ideal electrophilic precursor for automated parallel synthesis. It minimizes the need for strictly anhydrous conditions and reduces precursor degradation waste during the generation of N-heterocyclic screening libraries [1].
The specific +0.40 logP contribution of the N1-ethyl group over methyl analogs makes this building block perfectly suited for fine-tuning the lipophilicity of central nervous system (CNS) drug candidates, ensuring optimal blood-brain barrier penetration without over-greasing the molecule [2].
In agrochemical discovery, where field stability and resistance to rapid biological degradation are paramount, the steric shielding provided by the 1-ethyl-2-methyl-5-sulfonyl geometry protects the critical sulfonamide linkage from premature enzymatic cleavage in complex environments [3].